4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide
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Description
4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.132076794 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is tubulin . Tubulin is a globular protein and is the main component of microtubules in cells. These microtubules are crucial for various cellular functions, including maintaining cell shape, enabling cell motility, and facilitating intracellular transport.
Mode of Action
This compound interacts with tubulin at the colchicine-binding site . By binding to this site, the compound inhibits the polymerization of tubulin, leading to significant reduction in tubulin polymerization . This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics, a critical component of the cell cycle . Disruption of these dynamics can lead to cell cycle arrest, particularly in the G2/M phase . This arrest can trigger programmed cell death or apoptosis, thereby exerting an antiproliferative effect on the cells .
Result of Action
The compound has demonstrated significant in vitro antiproliferative activities, particularly in MCF-7 breast cancer cells . It has also shown potency in the triple-negative breast cancer (TBNC) cell line MDA-MB-231 . The compound’s ability to inhibit tubulin polymerization and induce cell cycle arrest leads to apoptosis, contributing to its antiproliferative effects .
Properties
IUPAC Name |
4-(1-but-3-enylazetidin-3-yl)oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-3-6-16-8-11(9-16)18-10-4-5-15-12(7-10)13(14)17/h2,4-5,7,11H,1,3,6,8-9H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFQYBXWRDQQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CC(C1)OC2=CC(=NC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.